1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid
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Description
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid is a compound that belongs to the category of nitroaromatic heterocycles. It’s a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods, including the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered heterocyclic ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions. This reactivity is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their four-membered heterocyclic ring structure. For example, 3-Azetidinecarboxylic acid, a related compound, has a molecular weight of 101.10 and a melting point of 286 °C (dec.) (lit.) .Mechanism of Action
represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They are used as motifs in drug discovery, polymerization, and chiral templates .
Future Directions
properties
IUPAC Name |
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c1-6-2-8(13(17)18)10(9(3-6)14(19)20)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWPDYIEBUZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |
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